1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . These methods provide good yields and are commonly used in laboratory settings.
Chemical Reactions Analysis
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and sodium periodate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate and phthalic anhydride yields phthalhydrazide.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and viral infections . Additionally, in the industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL involves the inhibition of specific molecular targets and pathways. By blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This inhibition leads to various physiological effects, making it a potential therapeutic agent.
Comparison with Similar Compounds
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL can be compared with other similar compounds, such as 5-(2-Aminopropyl)indole and N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific mechanism of action and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[(1-methylindol-5-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)8-13-11-3-4-12-10(7-11)5-6-14(12)2/h3-7,9,13,15H,8H2,1-2H3 |
InChI Key |
ILMYOIVZIHZWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)N(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.